molecular formula C14H13N3O2 B5761765 1-(3-Acetylphenyl)-3-pyridin-3-ylurea

1-(3-Acetylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5761765
M. Wt: 255.27 g/mol
InChI Key: OVSZXHQAHHKCKJ-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-pyridin-3-ylurea is a urea derivative featuring a pyridin-3-yl group and a 3-acetylphenyl moiety linked via a urea bridge.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSZXHQAHHKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-acetylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: 1-(3-Carboxyphenyl)-3-pyridin-3-ylurea.

    Reduction: 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea.

    Substitution: 1-(3-Nitrophenyl)-3-pyridin-3-ylurea or 1-(3-Bromophenyl)-3-pyridin-3-ylurea.

Scientific Research Applications

1-(3-Acetylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-pyridin-3-ylurea in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Precautions
1-(3-Acetylphenyl)-3-pyridin-3-ylurea C₁₄H₁₃N₃O₂* 255.27* 3-Acetylphenyl, pyridin-3-yl Not reported
1-Phenyl-3-pyridin-3-ylurea C₁₂H₁₁N₃O 213.24 Phenyl, pyridin-3-yl Not reported
1-(3-Chlorophenyl)-3-pyridin-2-ylurea C₁₂H₁₀ClN₃O 247.68 3-Chlorophenyl, pyridin-2-yl Not reported
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 229.30 Dimethylaminopropyl, phenyl P261, P262 precautions
Triazole-dichlorobenzyl derivative C₁₈H₁₅N₅O₂Cl₂ 404.25 Triazole, dichlorobenzyl Not reported

*Inferred from structural analogs.

Research Findings and Implications

  • Structural-Activity Relationships: The acetyl group in this compound likely enhances polarity and target engagement compared to non-acetylated analogs like 1-Phenyl-3-pyridin-3-ylurea .
  • Hazard Profile: Similar urea derivatives (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) lack classified health hazards but require standard precautions . Toxicological data for the acetylated variant remain unstudied.
  • Synthetic Considerations : Impurities such as 3-Acetylphenyl Ethyl(methyl)carbamate (CAS 855300-09-3) may arise during synthesis, necessitating rigorous purification .

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